![molecular formula C16H12Cl2N4O3 B4176923 {4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid](/img/structure/B4176923.png)
{4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid
Description
Molecular Structure Analysis
The molecular structure of “{4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid” would be expected to include a benzene ring (from the dichlorobenzyl group), a tetrazole ring (from the tetrazol-5-yl group), and a carboxylic acid group (from the acetic acid component) .
Chemical Reactions Analysis
The reactivity of “{4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid” would be expected to be influenced by the presence of the electron-withdrawing chlorine atoms, the electron-donating benzyl group, and the potentially reactive tetrazole and carboxylic acid groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of “{4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid” would be expected to be influenced by its molecular structure. The presence of the dichlorobenzyl and tetrazol-5-yl groups could impact properties such as solubility, melting point, and boiling point .
properties
IUPAC Name |
2-[4-[2-[(2,4-dichlorophenyl)methyl]tetrazol-5-yl]phenoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O3/c17-12-4-1-11(14(18)7-12)8-22-20-16(19-21-22)10-2-5-13(6-3-10)25-9-15(23)24/h1-7H,8-9H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIERQTABCPCOFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CC3=C(C=C(C=C3)Cl)Cl)OCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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